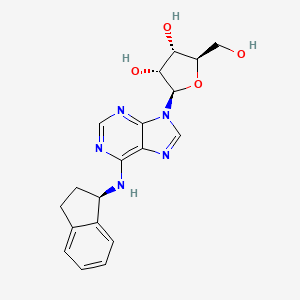

(R)-N-(2,3-Dihydro-1H-indenyl)adenosine

Descripción general

Descripción

PD 117519, también conocido como ®-N-(2,3-dihidro-1H-inden-1-il)adenosina, es un compuesto que actúa como agonista del receptor de adenosina A2A. Se ha estudiado por sus posibles efectos farmacológicos, particularmente en la investigación cardiovascular. PD 117519 se une selectivamente a los receptores de adenosina A2 sobre los receptores A1, lo que lo convierte en una herramienta valiosa para estudiar las funciones fisiológicas y farmacológicas de los receptores de adenosina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de PD 117519 implica la reacción de 2,3-dihidro-1H-inden-1-amina con adenosina. La reacción generalmente ocurre bajo condiciones suaves, con el uso de solventes como dimetilsulfóxido (DMSO) para facilitar la reacción. El producto se purifica luego mediante cristalización o cromatografía para alcanzar una alta pureza .

Métodos de producción industrial: La producción industrial de PD 117519 sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. El uso de sistemas automatizados y reactores de flujo continuo puede mejorar la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: PD 117519 se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir PD 117519 en sus formas reducidas.

Sustitución: Las reacciones de sustitución pueden ocurrir en la porción de adenosina, lo que lleva a la formación de diferentes derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como haluros o aminas en condiciones básicas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la sustitución puede producir varios derivados sustituidos .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

(R)-N-(2,3-Dihydro-1H-indenyl)adenosine possesses a distinctive indene moiety that enhances its pharmacological properties compared to traditional adenosine derivatives. Its chemical structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. It acts as an inhibitor of Myeloid differentiation factor-88 (MyD88), a key adapter protein in the innate immune response. By blocking MyD88 activity, this compound can mitigate conditions such as neuroinflammation and autoimmune diseases like systemic lupus erythematosus.

Cancer Treatment

The compound has shown promise in cancer therapy due to its ability to influence apoptotic pathways. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has been evaluated for its anti-proliferative effects against liver cancer cells (HepG2), showcasing significant cytotoxicity .

Neuroprotective Effects

The compound's structural similarity to adenosine suggests potential neuroprotective properties. It may help in treating neurodegenerative diseases by enhancing cerebral blood flow and reducing oxidative stress, thereby protecting neuronal cells from damage .

Case Studies

Mecanismo De Acción

PD 117519 ejerce sus efectos uniéndose selectivamente a los receptores de adenosina A2A. Esta unión activa el receptor, lo que lleva a una cascada de eventos de señalización intracelular. La activación de los receptores de adenosina A2A da como resultado la modulación de varios procesos fisiológicos, incluida la vasodilatación, la regulación de la frecuencia cardíaca y las respuestas antiinflamatorias. Los objetivos moleculares y las vías involucradas incluyen la señalización de monofosfato de adenosina cíclico (cAMP) y la activación de la proteína quinasa A (PKA) .

Comparación Con Compuestos Similares

PD 117519 se compara con otros agonistas del receptor de adenosina, como:

CGS 21680: Otro agonista selectivo del receptor de adenosina A2A con efectos farmacológicos similares.

NECA (5'-N-etilcarboxamidoadenosina): Un agonista no selectivo del receptor de adenosina que se une a múltiples subtipos de receptores de adenosina.

Singularidad: PD 117519 es único en su alta selectividad para los receptores de adenosina A2A sobre los receptores A1, lo que lo convierte en una herramienta valiosa para estudiar las funciones específicas de los receptores A2A en varios contextos fisiológicos y farmacológicos .

Actividad Biológica

(R)-N-(2,3-Dihydro-1H-indenyl)adenosine, also known as PD 117519, is a purine nucleoside analogue that serves as a selective agonist for adenosine A2A receptors. This compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular health and cancer treatment. This article delves into its biological activity, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

This compound selectively binds to adenosine A2A receptors, activating G-proteins that stimulate adenylate cyclase. This activation results in increased levels of cyclic AMP (cAMP), which mediates various physiological responses such as vasodilation and modulation of neurotransmitter release. The compound demonstrates a higher affinity for A2A receptors compared to A1 receptors, making it a valuable tool for studying adenosine receptor functions.

Physiological Effects

The physiological effects of this compound include:

- Cardiovascular Effects : It has been shown to increase heart rate and decrease systolic blood pressure in normotensive canine models.

- Neuroprotective Properties : Its interaction with A2A receptors suggests potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.

- Antitumor Activity : Preliminary studies indicate that this compound may exhibit antitumor properties by influencing tumor microenvironment and cell signaling pathways associated with cancer progression.

Case Studies

Several studies have explored the biological activity of this compound:

- Cardiovascular Research : In a study involving normotensive dogs, administration of this compound resulted in significant reductions in blood pressure without adverse effects at lower doses. This suggests its potential as an antihypertensive agent.

- Neuropharmacology : Research indicates that this compound may modulate dopaminergic signaling pathways, which could have implications for treating conditions like Parkinson's disease.

- Anticancer Studies : Investigations into the compound's effect on cancer cell lines have shown promising results in inhibiting cell proliferation, suggesting its role as a potential anticancer therapeutic.

Comparative Analysis

To provide a clearer understanding of this compound's biological activity relative to similar compounds, the following table summarizes key characteristics:

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Purine Nucleoside Analogue | Selective A2A receptor agonist | Cardiovascular effects; potential neuroprotective and anticancer properties |

| Adenosine | Natural Purine Nucleoside | Essential for energy transfer | Modulates various physiological processes |

| 2-Aminoadenosine | Purine Nucleoside Analogue | Neuroprotective effects | Potential use in neurodegenerative diseases |

| N6-Methyladenosine | Modified Purine Nucleoside | Involved in RNA methylation | Critical for gene expression regulation |

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-2-[6-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4/c25-7-13-15(26)16(27)19(28-13)24-9-22-14-17(20-8-21-18(14)24)23-12-6-5-10-3-1-2-4-11(10)12/h1-4,8-9,12-13,15-16,19,25-27H,5-7H2,(H,20,21,23)/t12-,13-,15-,16-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKMJUWPFLDDRS-BYMDKACISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@@H]1NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30242219 | |

| Record name | PD 117519 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96392-15-3 | |

| Record name | PD 117519 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.